31-Oxo Everolimus
Description
Everolimus (RAD001) is a macrolide derivative of sirolimus (rapamycin) that selectively inhibits the mechanistic target of rapamycin (mTOR), a serine/threonine kinase central to cellular growth, proliferation, and survival . Structurally, it retains the core macrolide scaffold of rapamycin, enabling interaction with FK506-binding protein 12 (FKBP12) to form a complex that inhibits mTOR complex 1 (mTORC1) . This mechanism disrupts downstream signaling pathways, such as PI3K/AKT/mTOR, which are frequently hyperactivated in cancers and other proliferative diseases .
Clinically, everolimus is approved for advanced hormone receptor-positive/HER2-negative breast cancer, renal cell carcinoma (RCC), pancreatic neuroendocrine tumors (pNETs), and tuberous sclerosis complex (TSC)-associated tumors . Its favorable pharmacokinetic profile includes lower nephrotoxicity compared to calcineurin inhibitors like tacrolimus, though adverse effects like hyperlipidemia, thrombocytopenia, and stomatitis are common .
Properties
Molecular Formula |
C₅₃H₈₁NO₁₄ |
|---|---|
Molecular Weight |
956.21 |
Synonyms |
Everolimus Impurity; 31-Oxo Everolimus Impurity; 31-Oxo 40-O-(2-Hydroxyethyl)rapamycin; 31-Oxo 42-O-(2-Hydroxy)ethyl Rapamycin; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Everolimus is part of the rapalog family, which includes sirolimus, temsirolimus, and ridaforolimus. Below is a detailed comparison with structurally and functionally related compounds:
Rapamycin (Sirolimus)
- Mechanistic Differences: Everolimus and rapamycin both bind FKBP12 to inhibit mTORC1, but everolimus exhibits enhanced tissue selectivity.
- Efficacy: In neuroinflammation models, everolimus outperformed rapamycin by attenuating iNOS expression, mTOR signaling, and microglial activation .
- Clinical Use: Rapamycin is primarily used as an immunosuppressant, while everolimus has broader oncology applications due to optimized bioavailability and dosing .
Temsirolimus
- Structural Similarity : Temsirolimus is a prodrug of rapamycin, requiring metabolic activation. Everolimus, in contrast, is directly active.
- Clinical Outcomes : In metastatic RCC, everolimus demonstrated a median progression-free survival (PFS) of 5.3 months, comparable to historical temsirolimus data. However, everolimus is associated with lower indirect medical costs and fewer outpatient referrals .
Asiaticoside and Asiatic Acid
- Both compounds bind the FKBP5-mTOR interface .
- Functional Differences: Unlike everolimus, these triterpenoids lack clinical validation but represent promising natural mTOR inhibitors .
Sunitinib
- Therapeutic Indications : Both are used in pNETs, but everolimus targets mTOR, while sunitinib inhibits VEGF receptors.
- Clinical Trials : Adjusted indirect comparisons showed similar PFS (HR = 0.84) and overall survival (OS; HR = 0.81) between everolimus and sunitinib. However, everolimus had a superior safety profile in patients with comorbidities .
Natural mTOR Inhibitors (Curcumin, Resveratrol, EGCG)
- Selectivity : Natural compounds like EGCG exhibit broader cytotoxicity across cancer cell lines, whereas everolimus is less selective but more potent in specific contexts (e.g., TSC) .
- Combination Therapy : Everolimus synergizes with paclitaxel in cervical cancer models, enhancing PI3K/AKT/mTOR pathway inhibition .
Data Tables
Table 1: Binding Affinities and Molecular Docking Scores
*Derived from rerank scores in protein-protein docking studies .
Table 2: Clinical Outcomes in Key Indications
Q & A
What is the mechanistic basis of Everolimus in targeting the mTOR pathway, and how does this inform its application in cancer therapy?
Basic Research Question
Everolimus inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and survival via the PI3K/AKT/mTOR pathway. By binding to FKBP12 and forming a complex that inhibits mTORC1, Everolimus disrupts downstream signaling, including ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to cell cycle arrest and reduced angiogenesis . This mechanism is leveraged in cancers with dysregulated mTOR signaling, such as hormone receptor-positive breast cancer and pancreatic neuroendocrine tumors (pNETs), where Everolimus combined with endocrine or targeted therapy improves progression-free survival (PFS) .
How are phase III clinical trials for Everolimus designed to evaluate endpoints like progression-free survival versus overall survival?
Advanced Research Question
Phase III trials (e.g., BOLERO-2, RADIANT-3) use randomized, double-blind designs with stratification factors such as prior therapy lines and disease subtype. Primary endpoints often prioritize PFS due to its sensitivity in detecting treatment effects in slow-progressing cancers (e.g., pNETs: median PFS 11.0 vs. 4.6 months; HR 0.35 ). Overall survival (OS) may be confounded by crossover designs (e.g., placebo-to-Everolimus crossover in RADIANT-3) or subsequent therapies . Statistical power calculations (e.g., 80% power, α=0.05) and preplanned interim analyses (e.g., after 359 PFS events in BOLERO-2 ) ensure robustness.
What experimental models are used to investigate Everolimus’s anti-fibrotic and anti-proliferative effects, and how do preclinical findings translate to clinical dosing?
Advanced Research Question
Preclinical studies employ in vitro models (e.g., glial cell proliferation assays using CCK-8 to show concentration-dependent inhibition ) and in vivo models (e.g., renal fibrosis post-nephrectomy, where delayed low-dose Everolimus reduces TGF-β expression ). Translational challenges include optimizing dosing schedules (e.g., 10 mg/day clinically vs. lower doses in fibrosis models) and timing (post-acute injury phase in renal studies ). These models highlight mTOR’s role in non-cancer pathologies, informing combination strategies in oncology.
How can researchers reconcile conflicting efficacy results of Everolimus across cancer types, such as breast cancer versus gastric cancer?
Advanced Research Question
Discrepancies arise from tumor-specific molecular contexts. In hormone receptor-positive breast cancer, Everolimus synergizes with exemestane to overcome endocrine resistance (median PFS 6.9 vs. 2.8 months ), whereas in gastric cancer, lack of OS benefit (5.4 vs. 4.3 months; HR 0.90, p=0.124 ) may reflect heterogeneous mTOR pathway activation or competing resistance mechanisms (e.g., upregulated PI3K/AKT). Biomarker-driven subgroup analyses (e.g., PTEN status, Ki-67 index) and preclinical validation of tumor-specific vulnerabilities are critical .
What methodological approaches mitigate Everolimus-associated toxicities (e.g., stomatitis, pneumonitis) in clinical trials?
Basic Research Question
Proactive toxicity management includes protocol-defined dose reductions (e.g., to 5 mg/day), temporary interruptions, and supportive care (e.g., dexamethasone mouthwash for stomatitis ). In BOLERO-2, 62% of patients required dose adjustments due to adverse events (AEs) like anemia (6% grade 3/4) and hyperglycemia (4% grade 3/4 ). Pharmacokinetic/pharmacodynamic (PK/PD) models incorporating hematocrit levels and drug-drug interactions guide personalized dosing .
How is Everolimus integrated into combination regimens for neuroendocrine tumors, and what evidence supports synergy with other agents?
Advanced Research Question
Everolimus is combined with somatostatin analogs (e.g., octreotide in RADIANT-2) or anti-angiogenics (e.g., bevacizumab in RCC trials) to target complementary pathways. In pNETs, Everolimus monotherapy improved PFS by 6.4 months over placebo , while phase II data in RCC showed a 30% response rate with bevacizumab/Everolimus . Optimization requires balancing additive efficacy (e.g., mTOR/VEGF inhibition) and overlapping toxicities (e.g., proteinuria in 25% of bevacizumab/Everolimus recipients ).
What statistical methods are applied in meta-analyses comparing Everolimus with other mTOR inhibitors in renal cell carcinoma?
Advanced Research Question
Network meta-analyses (e.g., comparing Everolimus, lenvatinib, and nivolumab ) use hazard ratios (HRs) and Bayesian probability models to rank therapies. For example, lenvatinib + Everolimus had a 66.5% probability of superior PFS over Everolimus alone (HR 0.36 ). Sensitivity analyses address heterogeneity (e.g., prior sunitinib exposure) and crossover effects, while inconsistency indices evaluate direct/indirect evidence reliability .
How do pharmacokinetic factors influence Everolimus exposure, and what models predict toxicity thresholds?
Advanced Research Question
Population PK models incorporating covariates like body weight, hepatic function, and drug transporters (e.g., CYP3A4/P-gp) quantify interpatient variability. A semi-physiological model linked hematocrit levels to Everolimus clearance, identifying anemia risk at higher exposures . Monte Carlo simulations guide dose individualization, particularly in renal impairment or polypharmacy scenarios .
What biomarkers predict response or resistance to Everolimus in mTOR-dysregulated cancers?
Advanced Research Question
Candidate biomarkers include phospho-S6 (downstream mTORC1 activity), PTEN loss (PI3K/AKT hyperactivation), and TSC1/2 mutations (mTOR pathway dependence). In RADIANT-3, pNETs with high baseline chromogranin A had shorter PFS, suggesting prognostic utility . Circulating tumor DNA analysis and PD-L1 status are under investigation for immune-combination therapies .
What are the implications of negative phase III trial results (e.g., EVOLVE-1 in HCC) for future Everolimus research?
Advanced Research Question
The EVOLVE-1 trial highlighted the need for patient stratification in HCC, where Everolimus failed to improve OS (7.6 vs. 7.3 months; HR 1.05 ). Post hoc analyses explored subpopulations (e.g., viral etiology, prior sorafenib duration) and surrogate endpoints (e.g., time-to-progression). Future studies may integrate mTOR inhibitors with immune checkpoint blockers or target resistance mechanisms (e.g., AKT reactivation ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
